2-((4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-1H-benzo[d]imidazole
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Description
2-((4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C20H25N5O and its molecular weight is 351.454. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound 2-((4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-1H-benzo[d]imidazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, providing a comprehensive overview of its pharmacological significance.
Chemical Structure and Properties
The compound features a benzo[d]imidazole core linked to a piperidine moiety and a 5,6-dimethylpyrimidine group. Its structural complexity allows it to interact with various biological targets, potentially leading to diverse therapeutic applications. The presence of multiple functional groups enhances its reactivity and biological activity.
Structural Formula
The molecular formula can be represented as follows:
Key Structural Features
- Benzo[d]imidazole ring : Known for its role in various pharmacological activities.
- Piperidine ring : Associated with anesthetic properties and enzyme inhibition.
- Dimethylpyrimidine moiety : Contributes to the compound's interaction with biological systems.
Antimicrobial Activity
Research indicates that derivatives of benzo[d]imidazole and piperidine exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds with similar structures can inhibit bacterial growth effectively. The mechanism often involves interference with bacterial cell wall synthesis or protein function.
Anticancer Properties
The compound's potential as an anticancer agent has been explored in various studies. In vitro assays have shown that related compounds can induce apoptosis in cancer cell lines, suggesting that this compound may also possess similar properties.
Case Study: In Vitro Anticancer Activity
A study evaluated the cytotoxic effects of related benzo[d]imidazole derivatives on several cancer cell lines, revealing IC50 values in the micromolar range, indicating potent activity against cancer cells compared to standard chemotherapeutics .
Enzyme Inhibition
The compound has shown promise as an inhibitor of key enzymes involved in disease processes:
- Acetylcholinesterase (AChE) : Important for neurotransmission; inhibition may have implications for treating neurodegenerative diseases.
- Urease : Targeting this enzyme can be beneficial in treating infections caused by urease-producing bacteria.
Summary of Biological Activities
Synthesis Methods
The synthesis of this compound involves several steps:
- Formation of the Piperidine Ring : Typically achieved through cyclization reactions involving appropriate precursors.
- Attachment of the Dimethylpyrimidine Group : This step often requires specific reagents to ensure proper functionalization.
- Final Assembly : The final product is obtained through coupling reactions that link the benzo[d]imidazole with the piperidine and pyrimidine components.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for confirming the structure and purity of the synthesized compound .
The biological activity of this compound is likely multifaceted, involving interactions with various molecular targets:
- Binding to specific receptors or enzymes, leading to modulation of their activity.
- Inducing conformational changes in target proteins that affect their function.
Experimental studies using cell lines or animal models are essential for elucidating these mechanisms further .
Properties
IUPAC Name |
2-[[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O/c1-14-15(2)21-13-22-20(14)26-12-16-7-9-25(10-8-16)11-19-23-17-5-3-4-6-18(17)24-19/h3-6,13,16H,7-12H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDPRPOFZRGNJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)CC3=NC4=CC=CC=C4N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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